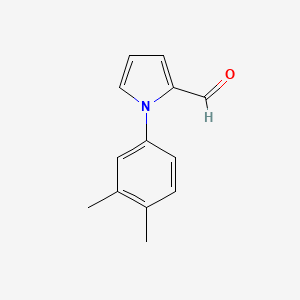

1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

CAS No.: 383136-16-1

Cat. No.: VC4942463

Molecular Formula: C13H13NO

Molecular Weight: 199.253

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383136-16-1 |

|---|---|

| Molecular Formula | C13H13NO |

| Molecular Weight | 199.253 |

| IUPAC Name | 1-(3,4-dimethylphenyl)pyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C13H13NO/c1-10-5-6-12(8-11(10)2)14-7-3-4-13(14)9-15/h3-9H,1-2H3 |

| Standard InChI Key | RYKLHFRNQYWPQZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2C=CC=C2C=O)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at the 1-position with a 3,4-dimethylphenyl group and at the 2-position with an aldehyde moiety. The dimethylphenyl substituent introduces steric bulk and electron-donating effects, while the aldehyde group provides a reactive site for further chemical transformations .

The IUPAC name, 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, reflects its substitution pattern. Key spectroscopic identifiers include:

Table 1: Molecular Properties

Crystallographic and Conformational Analysis

While X-ray crystallographic data for this specific compound is unavailable, analogous pyrrole-2-carbaldehyde derivatives exhibit planar pyrrole rings with slight distortions due to substituent effects . The aldehyde group adopts a coplanar orientation with the pyrrole ring, facilitating conjugation and stabilizing the molecule via resonance .

Synthetic Pathways and Optimization

Vilsmeier-Haack Formylation

The aldehyde group in pyrrole derivatives is commonly introduced via the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride () as formylating agents. For 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, the reaction likely proceeds as follows:

-

Electrophilic Attack: activates DMF to generate a chloroiminium ion electrophile.

-

Formylation: The electrophile attacks the electron-rich 2-position of the pyrrole ring, followed by hydrolysis to yield the aldehyde.

Table 2: Reaction Conditions for Vilsmeier-Haack Formylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial), then RT | Minimizes side reactions |

| Solvent | Dichloromethane | Enhances electrophile stability |

| Molar Ratio (DMF:POCl₃) | 1:1.2 | Ensures complete activation |

Alternative Synthetic Strategies

-

Mitsunobu Reaction: Coupling 3,4-dimethylphenol with pyrrole-2-carbaldehyde precursors using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

-

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions to attach the aryl group post-formylation .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents. The aldehyde group renders it sensitive to oxidation, necessitating storage under inert atmospheres .

Key Reactions

-

Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry .

-

Nucleophilic Addition: The aldehyde undergoes Grignard or organozinc additions to yield secondary alcohols.

-

Cyclization Reactions: Intramolecular aldol condensations to form fused heterocycles .

Table 3: Reactivity Profile

| Reaction Type | Reagents | Products |

|---|---|---|

| Schiff Base Formation | Aniline, | Imine-linked derivatives |

| Aldol Condensation | NaOH, Ethanol | Fused pyrrolo[1,2-a]pyridines |

| Reduction | , MeOH | 2-Hydroxymethylpyrroles |

Industrial and Research Applications

Organic Synthesis Intermediate

The compound’s aldehyde group enables its use in synthesizing:

-

Pharmaceuticals: Antidepressants, antivirals, and kinase inhibitors.

-

Agrochemicals: Herbicides and fungicides with improved bioavailability .

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Cu(II), Fe(III)), forming complexes with applications in catalysis and materials science.

Challenges and Future Directions

Current limitations include the compound’s sensitivity to oxidation and limited bioavailability. Future research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume